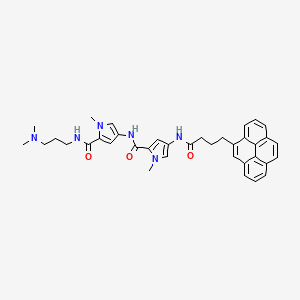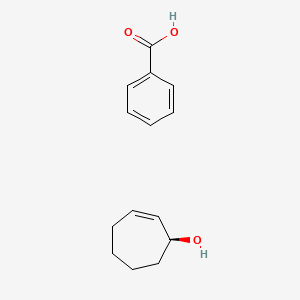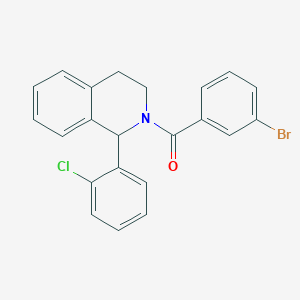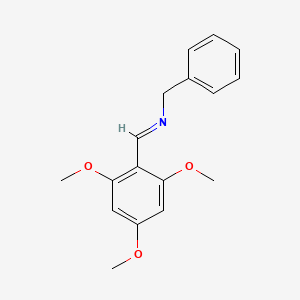![molecular formula C17H18O2 B15162655 1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 143109-82-4](/img/structure/B15162655.png)
1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a hydroxypropyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using propylene oxide and a Lewis acid catalyst.
Attachment of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of 1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one.
Reduction: Formation of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
類似化合物との比較
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one: Similar structure but with a carboxylic acid group instead of a hydroxypropyl group.
Uniqueness: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
143109-82-4 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
1-[4-[4-(3-hydroxypropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-13(19)15-8-10-17(11-9-15)16-6-4-14(5-7-16)3-2-12-18/h4-11,18H,2-3,12H2,1H3 |
InChIキー |
NQHKRTXDDLZBCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


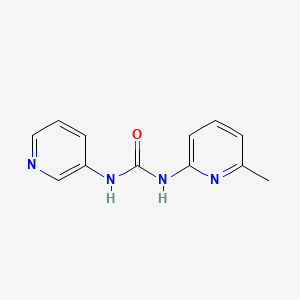
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
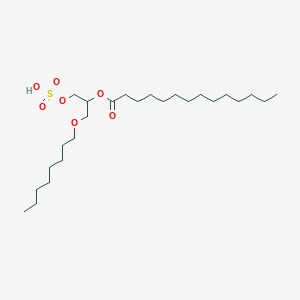
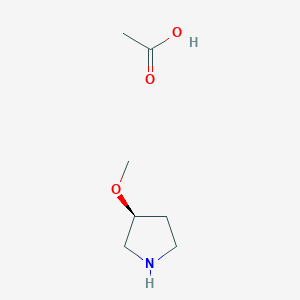
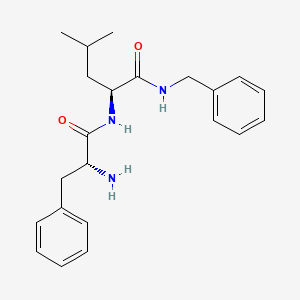
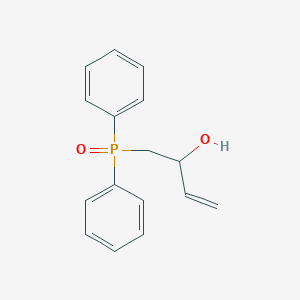
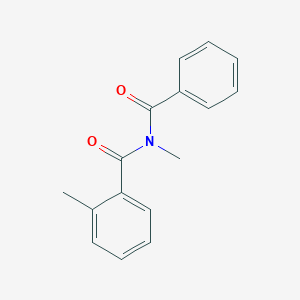
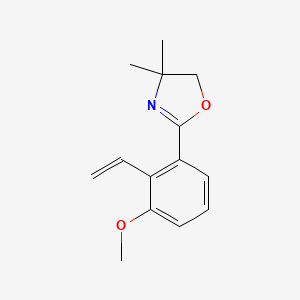
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
